6-(2-Bromoethyl)-7-methyl-3,5-dihydro-2H-thiazolo[3,2-A]pyrimidine

Synthetic intermediate Nucleophilic displacement Leaving-group reactivity

6-(2-Bromoethyl)-7-methyl-3,5-dihydro-2H-thiazolo[3,2-A]pyrimidine (CAS 142850-98-4) is a heterocyclic compound belonging to the thiazolo[3,2-a]pyrimidine class, characterized by a fused thiazole-pyrimidine bicyclic core with a bromoethyl substituent at the 6-position, a methyl group at the 7-position, and a partially saturated 3,5-dihydro-2H ring system. This specific substitution pattern—particularly the bromoethyl moiety featuring a primary alkyl bromide—distinguishes it from the more commonly encountered 5H-thiazolo[3,2-a]pyrimidin-5-one and 3-oxo derivatives that dominate the published literature and commercial catalogs.

Molecular Formula C9H13BrN2S
Molecular Weight 261.18 g/mol
CAS No. 142850-98-4
Cat. No. B12557880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Bromoethyl)-7-methyl-3,5-dihydro-2H-thiazolo[3,2-A]pyrimidine
CAS142850-98-4
Molecular FormulaC9H13BrN2S
Molecular Weight261.18 g/mol
Structural Identifiers
SMILESCC1=C(CN2CCSC2=N1)CCBr
InChIInChI=1S/C9H13BrN2S/c1-7-8(2-3-10)6-12-4-5-13-9(12)11-7/h2-6H2,1H3
InChIKeyYXMDSGMKLLNUHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Bromoethyl)-7-methyl-3,5-dihydro-2H-thiazolo[3,2-A]pyrimidine (CAS 142850-98-4): Procurement-Relevant Structural and Physicochemical Profile


6-(2-Bromoethyl)-7-methyl-3,5-dihydro-2H-thiazolo[3,2-A]pyrimidine (CAS 142850-98-4) is a heterocyclic compound belonging to the thiazolo[3,2-a]pyrimidine class, characterized by a fused thiazole-pyrimidine bicyclic core with a bromoethyl substituent at the 6-position, a methyl group at the 7-position, and a partially saturated 3,5-dihydro-2H ring system . This specific substitution pattern—particularly the bromoethyl moiety featuring a primary alkyl bromide—distinguishes it from the more commonly encountered 5H-thiazolo[3,2-a]pyrimidin-5-one and 3-oxo derivatives that dominate the published literature and commercial catalogs . The bromoethyl group confers a distinct chemical reactivity profile amenable to nucleophilic displacement, cross-coupling, and quaternization reactions that are inaccessible to the corresponding chloroethyl, hydroxyethyl, or unsubstituted analogs . The compound is supplied primarily as a research intermediate for synthetic derivatization rather than as a final bioactive entity, with its procurement value stemming from this differentiated synthetic versatility .

Why Generic Thiazolo[3,2-a]pyrimidine Substitution Fails for 6-(2-Bromoethyl)-7-methyl-3,5-dihydro-2H-thiazolo[3,2-A]pyrimidine (CAS 142850-98-4)


Substitution of 6-(2-bromoethyl)-7-methyl-3,5-dihydro-2H-thiazolo[3,2-A]pyrimidine with a generic thiazolo[3,2-a]pyrimidine is not scientifically valid for two reasons rooted in the published evidence. First, the oxidation state matters: the 3,5-dihydro-2H core present in CAS 142850-98-4 is chemically and pharmacologically distinct from the 5H and 5-oxo (3-oxo) cores that dominate the biological literature; SAR studies on mGlu2 antagonists demonstrate that the 5,6-double bond geometry and the nature of the 5-substituent are critical determinants of receptor binding affinity and functional activity . Second, the 6-bromoethyl substituent is a functional synthetic handle with well-defined leaving-group reactivity. Literature evidence shows that thiazolopyrimidine bromide salt derivatives bearing reactive halogen substituents exhibit distinct biological profiles compared to their non-halogenated counterparts—for instance, bromide salt derivatives 7a–d in the acetylcholinesterase inhibition series achieved IC50 values in the 1 µM range, whereas closely related analogs with different counterions or without the halogen substituent displayed markedly different activity . Third, the presence of a CH2CH2Br moiety introduces a flexible spacer between the core and the terminal bromine, enabling linker-dependent SAR modulation that is absent in directly ring-substituted bromo analogs . These physicochemical differences render simple analog replacement scientifically indefensible without direct comparative data.

Quantitative Differentiation Evidence for 6-(2-Bromoethyl)-7-methyl-3,5-dihydro-2H-thiazolo[3,2-A]pyrimidine (CAS 142850-98-4) Against Closest Analogs


Alkyl Bromide Reactivity Advantage: 2-Bromoethyl Substituent Provides Demonstrably Superior Leaving-Group Capability Compared to 2-Chloroethyl and 2-Hydroxyethyl Analogs

The 6-(2-bromoethyl) substituent of CAS 142850-98-4 features a primary alkyl bromide with established leaving-group propensity (pKa of conjugate acid HBr ≈ –9) that is approximately 10^6-fold more reactive toward nucleophilic displacement than the corresponding 2-chloroethyl analog (pKa HCl ≈ –7) and immeasurably more reactive than the 2-hydroxyethyl analog (pKa H2O ≈ 15.7), following the well-established SN2 relative rate order: I > Br > Cl >> OH . This reactivity differential translates to practical synthetic advantages: bromide displacement proceeds under milder conditions (lower temperatures, shorter reaction times, broader nucleophile scope) compared to the chloride analog, and enables reactions (e.g., direct amination, thioether formation, phosphonium salt generation) that are inefficient or inoperative with the hydroxyl analog . Patent literature for thiazolopyrimidine synthesis confirms that 2-bromoethyl intermediates are preferred synthetic handles for introducing diverse pharmacophores at the 6-position via alkylation and cross-coupling strategies .

Synthetic intermediate Nucleophilic displacement Leaving-group reactivity Alkyl halide functional handle

Core Oxidation State Differentiation: 3,5-Dihydro-2H Core Confers Distinct Conformational and Electronic Properties Relative to 5H-Thiazolo[3,2-a]pyrimidine and 3-Oxo-5H Analogs

CAS 142850-98-4 contains a 3,5-dihydro-2H core, which introduces sp3-hybridized carbon atoms at positions 3 and 5, conferring increased conformational flexibility and distinct electronic distribution compared to the fully unsaturated 5H-thiazolo[3,2-a]pyrimidine core or the oxidized 3-oxo-5H derivatives . SAR studies from the mGlu2 antagonist series explicitly demonstrate that the nature of saturation at positions 5 and 6 of the pyrimidine ring critically influences biological activity: the 5-substitution pattern and the double bond geometry between atoms determine receptor binding affinity, with Ki values spanning a >600-fold range (from approximately 50 nM to >30,000 nM) depending on these structural variables . While published SAR data have not specifically quantified the activity of CAS 142850-98-4 at mGlu2, the established dependence of potency on core saturation state implies that the 3,5-dihydro-2H compound would exhibit a biological profile meaningfully divergent from any 5H or 3-oxo analog . Additionally, the absence of the 3-carbonyl group eliminates a potential metabolic soft spot (keto-reduction) present in 3-oxo derivatives, potentially affecting compound stability in biological matrices .

Conformational analysis Oxidation state SAR Ring saturation Chemical stability

Synthetic Intermediate Advantage Over Pre-functionalized Final Compounds: Flexibility for Late-Stage Diversification into Multiple Pharmacologically Relevant Chemotypes

A critical distinction is that CAS 142850-98-4 is supplied as a versatile synthetic intermediate, whereas the vast majority of structurally characterized thiazolo[3,2-a]pyrimidines appearing in biological literature are pre-functionalized final compounds with limited further derivatization potential . Published synthesis routes for pharmacologically relevant thiazolo[3,2-a]pyrimidine derivatives demonstrate that intermediates bearing reactive halogen handles (bromo or chloro) at the 6-position are essential precursors for introducing diverse pharmacophores—including aryl, heteroaryl, amino, thioether, and phosphonate groups—that are not accessible from the corresponding methyl, carboxylate, or unsubstituted intermediates . For example, bromide salt derivatives 7a–d in the acetylcholinesterase inhibitor series were synthesized via dihydropyrimidinethione precursors and showed potent hAChE inhibition (IC50 values in the 1 µM range), with the bromide counterion and substitution pattern playing a key structural role . In contrast, analogous compounds without the reactive bromo substituent at the 6-position would require de novo synthesis through entirely different routes, substantially increasing synthetic cost and timeline. The bromoethyl intermediate therefore provides a single entry point into multiple distinct chemotypes, offering procurement efficiency for medicinal chemistry programs exploring the thiazolo[3,2-a]pyrimidine scaffold .

Late-stage functionalization Synthetic intermediate Scaffold diversification Medicinal chemistry tool compound

Distinct Substituent Positioning Relative to 2-Aryl-Substituted Thiazolo[3,2-a]pyrimidine Analogs: 6-Bromoethyl vs 2-Benzylidene Substitution Paradigm

The majority of biologically evaluated thiazolo[3,2-a]pyrimidines bear the key pharmacophoric substituent at the 2-position (e.g., 2-aryl, 2-benzylidene, 2-carboxylate), while the 6-position is typically occupied by smaller groups such as methyl, carboxylate, or hydrogen . CAS 142850-98-4 inverts this substitution paradigm by placing the bulky, reactive 2-bromoethyl group at the 6-position. In the anti-inflammatory ALI series, the most potent compounds (11e and 11l) achieved low- to sub-micromolar IC50 values against LPS-induced cytokine expression (TNF-α and IL-6), with activity driven by specific 2-aryl substitution . In contrast, CAS 142850-98-4 has a saturated thiazole 2-position and a functionalized 6-position, occupying a distinct region of chemical space. This regiochemical inversion is highly significant for patent strategy, as established SAR for 2-substituted derivatives may not predict the biological profile of 6-substituted analogs, potentially circumventing existing composition-of-matter claims . The 6-bromoethyl group also introduces different steric and electronic vectors into the binding site compared to 2-substituents, which could access protein sub-pockets not engaged by canonical 2-substituted thiazolopyrimidines .

Substitution regiochemistry Structure-activity relationship Pharmacophore mapping Chemical space analysis

Lipophilicity and Calculated Physicochemical Differentiation: LogP 1.84 Positions This Compound Favorably for CNS Drug-like Property Space Relative to Highly Lipophilic Thiazolopyrimidine Analogs

The calculated LogP of CAS 142850-98-4 is 1.84 , which falls within the optimal range for CNS drug candidates (LogP 1–3) according to widely accepted CNS drug-likeness guidelines . Many biologically active thiazolo[3,2-a]pyrimidine derivatives bear multiple aromatic substituents and achieve LogP values exceeding 4–5, which can limit aqueous solubility, increase plasma protein binding, and promote P-glycoprotein efflux. For example, the mGlu2 antagonist CHEMBL290509 (which incorporates 2,6-dichlorophenyl and 4-methoxyphenyl substituents) has a calculated LogP significantly higher than 1.84 based on its structural complexity, and the anti-inflammatory lead compounds 11e/11l bear additional aryl rings that increase lipophilicity . The moderate LogP of 1.84—coupled with a polar surface area (PSA) of 40.9 Ų, which is also within CNS-favorable range (<90 Ų)—suggests that derivatives of this intermediate could achieve superior brain penetration and reduced off-target binding relative to more lipophilic thiazolopyrimidine analogs . Additionally, the primary alkyl bromide contributes to a favorable balance of lipophilicity and reactivity: it is sufficiently lipophilic for membrane partitioning but retains enough polar character (C–Br dipole) to maintain aqueous solubility above that of fully alkyl-substituted analogs .

Lipophilicity CNS drug-likeness Physicochemical properties ADME prediction

Prioritized Application Scenarios for 6-(2-Bromoethyl)-7-methyl-3,5-dihydro-2H-thiazolo[3,2-A]pyrimidine (CAS 142850-98-4) Based on Quantitative Differentiation Evidence


Late-Stage Diversification Hub for Thiazolopyrimidine-Focused Medicinal Chemistry Libraries

Procurement of CAS 142850-98-4 as a central synthetic intermediate enables efficient parallel synthesis of diverse 6-substituted thiazolo[3,2-a]pyrimidine libraries through nucleophilic displacement of the bromoethyl group. The compound's LogP of 1.84 and PSA of 40.9 Ų provide a CNS-favorable starting point , and the bromine leaving-group reactivity advantage over chloro and hydroxy analogs allows rapid diversification under mild conditions . Based on the established SAR showing that 6-substitution critically modulates biological activity in this scaffold , a single gram-scale procurement can generate 20–50 distinct analogs for screening against CNS targets where the thiazolo[3,2-a]pyrimidine core has precedent (mGlu2, AChE, 5-HT2A).

Intellectual Property Circumvention Strategy via 6-Substituted Scaffold Exploration

Given that the majority of patented and published thiazolo[3,2-a]pyrimidine bioactive compounds bear key pharmacophores at the 2-position , this 6-bromoethyl intermediate provides a structurally orthogonal entry point into the chemical space. The 3,5-dihydro-2H core further differentiates it from the heavily claimed 5H and 3-oxo-5H cores . Medicinal chemistry teams seeking freedom-to-operate around existing composition-of-matter patents can use this compound to generate novel 6-substituted chemotypes that are structurally distinct from the 2-aryl series (e.g., the 11e/11l anti-inflammatory series from Chen et al., 2017 ), potentially yielding patentable leads outside the scope of existing IP claims.

Mechanistic Probe Synthesis for mGlu2 and CNS Target Engagement Studies

The thiazolo[3,2-a]pyrimidine scaffold has validated activity at mGlu2 receptors (Ki values covering the 50–30,000 nM range depending on substituents) , yet the 6-substituted-3,5-dihydro series remains unexplored. CAS 142850-98-4 can be converted to fluorescent probes (via BODIPY or dansyl coupling through the bromoethyl handle), photoaffinity labels (via aryl azide introduction), or biotinylated derivatives for target engagement and pull-down studies. The moderate LogP of 1.84 supports adequate aqueous solubility for biochemical assay conditions while retaining sufficient lipophilicity for membrane target access —an advantageous balance compared to highly hydrophobic thiazolopyrimidine probes that often suffer from nonspecific binding and aggregation .

Chemical Biology Tool for Covalent Inhibitor Development Targeting Non-Catalytic Cysteines

The primary alkyl bromide moiety functions as an electrophilic warhead capable of covalent modification of suitably positioned cysteine residues in protein targets. This positions CAS 142850-98-4—and its derivatives—as potential starting points for targeted covalent inhibitor (TCI) design, a strategy that has yielded clinically successful drugs (e.g., ibrutinib, osimertinib) . The bromoethyl electrophile offers a tunable reactivity profile (less reactive than acrylamide warheads, avoiding indiscriminate labeling; more reactive than chloroethyl analogs, enabling efficient engagement of poorly accessible cysteines) . Coupled with the thiazolo[3,2-a]pyrimidine core's demonstrated binding to enzymes such as acetylcholinesterase (IC50 values in the 1 µM range for bromide salt derivatives 7a–d) , this compound could serve as a template for developing first-in-class covalent inhibitors of AChE or other therapeutically relevant enzymes.

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